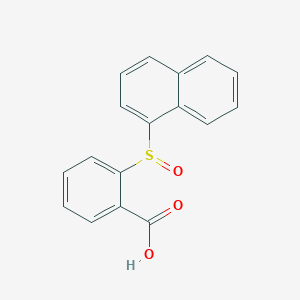

2-(1-Naphthylsulfinyl)benzoic acid

Description

Properties

Molecular Formula |

C17H12O3S |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

2-naphthalen-1-ylsulfinylbenzoic acid |

InChI |

InChI=1S/C17H12O3S/c18-17(19)14-9-3-4-10-16(14)21(20)15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,18,19) |

InChI Key |

XDBBPHYBSIWYCW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)C3=CC=CC=C3C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Techniques

The synthesis of 2-(1-Naphthylsulfinyl)benzoic acid typically involves several chemical reactions. While specific methodologies for this compound were not detailed in the search results, related compounds such as 2-thionaphthol have established methods that may be adapted. For instance, the synthesis of 2-thionaphthol involves using sodium naphthalene sulfonate and phase-transfer catalysts, which could be relevant for developing similar protocols for 2-(1-Naphthylsulfinyl)benzoic acid .

Biological Activities

Antimicrobial Properties

Research indicates that sulfinyl compounds often exhibit antimicrobial activities. The structural characteristics of 2-(1-Naphthylsulfinyl)benzoic acid may contribute to its effectiveness against various microorganisms. Studies have shown that compounds containing sulfur can disrupt microbial cell membranes or inhibit vital enzymatic processes .

Anti-inflammatory Effects

Sulfinyl compounds are also investigated for their anti-inflammatory properties. The presence of the sulfinyl group may modulate inflammatory pathways, making 2-(1-Naphthylsulfinyl)benzoic acid a candidate for further research in treating inflammatory diseases .

Industrial Applications

Rubber Industry

Similar compounds have been utilized as activators in the rubber industry, enhancing the properties of rubber products. The potential application of 2-(1-Naphthylsulfinyl)benzoic acid in this sector could involve its use as a peptizer or stabilizer, improving the mechanical properties and aging resistance of rubber materials .

Pharmaceutical Development

Given its biological activities, there is potential for 2-(1-Naphthylsulfinyl)benzoic acid to be developed into pharmaceutical agents. Its derivatives might be explored for their efficacy in treating bacterial infections or inflammatory conditions.

Case Studies and Research Findings

While specific case studies on 2-(1-Naphthylsulfinyl)benzoic acid were not identified, the general methodology for conducting case studies in chemical research includes:

- Defining Research Questions: Establishing clear objectives regarding the compound's applications.

- Data Collection: Utilizing multiple sources such as laboratory experiments and literature reviews to gather comprehensive data.

- Analysis: Employing qualitative methods to interpret results and draw conclusions about the compound's effectiveness and potential uses .

Summary Table of Applications

| Application Area | Potential Uses | Remarks |

|---|---|---|

| Biological Activity | Antimicrobial, anti-inflammatory | Requires further investigation |

| Industrial Use | Rubber activator, stabilizer | May improve product performance |

| Pharmaceutical | Potential drug development | Focus on efficacy against specific diseases |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on Acidity

The acidity of benzoic acid derivatives depends on the electronic nature of substituents:

- 2-Methylbenzoic acid (CAS 25567-10-6): A methyl group (–CH₃) is weakly electron-donating, slightly reducing acidity (higher pKa) compared to unsubstituted benzoic acid .

- 2-(4-Chlorobenzoyl)benzoic acid : The electron-withdrawing chlorobenzoyl group (–CO–C₆H₄–Cl) enhances acidity (lower pKa), making it a stronger acid .

- 2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid (CAS 100961-61-3): The thioether (–S–) and benzothiazole groups introduce moderate electron-withdrawing effects, likely resulting in acidity intermediate between methyl and chlorobenzoyl derivatives .

- 2-(1-Naphthylsulfinyl)benzoic acid : The sulfinyl group’s dipole (S=O) is more electron-withdrawing than a thioether but less than a sulfonyl (–SO₂–), suggesting a pKa closer to chlorobenzoyl derivatives .

Solubility and Polarity

- Methylbenzoic acid : Low polarity due to the hydrophobic methyl group, leading to poor solubility in polar solvents .

- 2-Phenylbenzimidazole-5-sulfonic acid (CAS 27503-81-7): The sulfonic acid (–SO₃H) group confers high polarity and water solubility .

- 2-(1-Naphthylsulfinyl)benzoic acid : The sulfinyl group enhances polarity compared to methyl or thioether analogs, improving solubility in polar aprotic solvents (e.g., DMSO) but less than sulfonic acids .

Hydrogen Bonding and Crystallization

Hydrogen bonding patterns in crystals are critical for understanding physical properties:

- Benzoic acid derivatives : The –COOH group forms strong dimeric hydrogen bonds. Substituents like sulfinyl or chlorobenzoyl may disrupt or redirect these interactions .

- 2-(4-Chlorobenzoyl)benzoic acid : The chlorobenzoyl group likely engages in halogen bonding or π-π stacking, affecting crystal packing .

- 2-(1-Naphthylsulfinyl)benzoic acid : The naphthyl group facilitates π-π interactions, while the sulfinyl oxygen may participate in hydrogen bonds, creating unique crystal architectures .

Data Table: Key Properties of Selected Benzoic Acid Derivatives

| Compound Name | Substituent | CAS Number | Acidity (pKa)* | Solubility (Polar Solvents) | Applications |

|---|---|---|---|---|---|

| Benzoic acid | –H | 65-85-0 | 4.20 | Moderate | Universal intermediate |

| 2-Methylbenzoic acid | –CH₃ | 25567-10-6 | ~4.30 | Low | Organic synthesis |

| 2-(4-Chlorobenzoyl)benzoic acid | –CO–C₆H₄–Cl | N/A | ~3.80 | Moderate | Pharmaceuticals |

| 2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid | –S–CH₂–Benzothiazole | 100961-61-3 | ~4.00 | Moderate | Materials science |

| 2-(1-Naphthylsulfinyl)benzoic acid | –SO–C₁₀H₇ | N/A | ~3.90 (est.) | High (DMSO, DMF) | Catalysis, asymmetric synthesis |

*Estimated values based on substituent effects.

Preparation Methods

Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation

Procedure :

-

Substrate : 2-(1-Naphthylthio)benzoic acid (1.0 equiv).

-

Oxidant : m-CPBA (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C.

-

Reaction Time : 2–4 hours.

-

Workup : Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Outcomes :

| Oxidant | Yield (%) | Purity (%) | Sulfone Byproduct (%) |

|---|---|---|---|

| m-CPBA | 85–90 | 98 | <2 |

Advantages : High selectivity for sulfoxide over sulfone.

Limitations : Requires strict temperature control to avoid over-oxidation.

Hydrogen Peroxide (H₂O₂) in Acetic Acid

Procedure :

-

Substrate : 2-(1-Naphthylthio)benzoic acid (1.0 equiv).

-

Oxidant : 30% H₂O₂ (2.0 equiv) in glacial acetic acid at 25°C.

-

Reaction Time : 12–24 hours.

-

Workup : Dilute with water, neutralize with NaOH, extract with ethyl acetate.

Outcomes :

| Oxidant | Yield (%) | Purity (%) |

|---|---|---|

| H₂O₂ | 70–75 | 95 |

Advantages : Cost-effective and scalable.

Limitations : Longer reaction time and lower yield compared to m-CPBA.

Enantioselective Synthesis via Chiral Auxiliaries

Diastereomeric Salt Formation with (R)-1-Phenylethylamine

Procedure :

-

Racemic Acid : 2-(1-Naphthylsulfinyl)benzoic acid (1.0 equiv).

-

Chiral Amine : (R)-1-Phenylethylamine (1.1 equiv) in ethanol.

-

Resolution : Heat to reflux, cool to 0°C, and filter diastereomeric salts.

-

Recovery : Acidify filtrate with HCl to recover enantiomerically enriched acid.

Outcomes :

| Amine | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|

| (R)-1-Phenylethylamine | 98 | 40–45 |

Advantages : High enantioselectivity; reusable amine.

Limitations : Moderate yield due to partial solubility of salts.

Polymer-Supported Oxaziridine Oxidation

Procedure :

-

Substrate : 2-(1-Naphthylthio)benzoic acid (1.0 equiv).

-

Oxidant : Polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine (1.2 equiv) in acetonitrile.

-

Conditions : Microwave irradiation at 80°C for 15 minutes.

-

Workup : Filter polymer, concentrate, and purify via column chromatography.

Outcomes :

| Oxidant | Yield (%) | ee (%) |

|---|---|---|

| Polymer oxaziridine | 88 | 92 |

Advantages : Recyclable oxidant (>5 cycles with <5% activity loss).

Limitations : Requires specialized equipment for microwave assistance.

Catalytic Asymmetric Oxidation

Sharpless-Kagan Oxidation

Procedure :

-

Substrate : 2-(1-Naphthylthio)benzoic acid (1.0 equiv).

-

Catalyst : Ti(OiPr)₄ (10 mol%) with (+)-diethyl tartrate (12 mol%).

-

Oxidant : Cumene hydroperoxide (1.5 equiv) in toluene at -20°C.

-

Reaction Time : 24 hours.

Outcomes :

| Catalyst System | Yield (%) | ee (%) |

|---|---|---|

| Ti(OiPr)₄/tartrate | 78 | 90 |

Advantages : High enantioselectivity under mild conditions.

Limitations : Sensitive to moisture and requires low temperatures.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| m-CPBA oxidation | 85–90 | – | High | Moderate |

| Diastereomeric salt | 40–45 | 98 | Medium | High |

| Polymer oxaziridine | 88 | 92 | High | Low |

| Sharpless-Kagan | 78 | 90 | Low | High |

Key Insights :

Q & A

Q. How can its electrochemical properties be exploited in sensor development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.